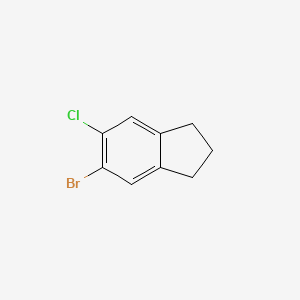

5-bromo-6-chloro-2,3-dihydro-1H-indene

Description

5-Bromo-6-chloro-2,3-dihydro-1H-indene (C₉H₈BrCl) is a bicyclic organic compound featuring a fused benzene and cyclopentene ring system (2,3-dihydro-1H-indene core) with bromine and chlorine substituents at the 5- and 6-positions, respectively. This compound is commercially available for research purposes, as evidenced by its listing in chemical catalogs such as CymitQuimica (Ref: 3D-GWC86676) .

Propriétés

IUPAC Name |

5-bromo-6-chloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPSLWFDAVISIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-2,3-dihydro-1H-indene typically involves the halogenation of indene derivatives. One common method includes the bromination and chlorination of 2,3-dihydro-1H-indene under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, often in a solvent like carbon tetrachloride or chloroform, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of halogen gases and the potential for hazardous by-products.

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-6-chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of 2,3-dihydro-1H-indene.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of indanone derivatives.

Reduction: Formation of 2,3-dihydro-1H-indene.

Applications De Recherche Scientifique

5-bromo-6-chloro-2,3-dihydro-1H-indene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and as a potential pharmacophore.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-bromo-6-chloro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological receptors. The compound’s reactivity allows it to modify biological pathways, potentially leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The bioactivity and physicochemical properties of dihydroindene derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Impact of Substituents on Bioactivity

- Electron-Donating vs. Withdrawing Groups : Methoxy-substituted analogs (e.g., 12d ) exhibit superior antiproliferative activity compared to halogenated or electron-withdrawing derivatives. For example, 12d (4-hydroxy-3-methoxyphenyl) showed 78.82% inhibition at 0.1 mM, whereas halogenated analogs were less potent .

- Similar halogenated dihydroindenes (e.g., 2-bromo-2,3-dihydro-1H-indene) are intermediates in synthetic routes but lack reported bioactivity .

- Core Modifications : Introducing oxygen or carbonyl groups (e.g., 15c , 15d ) diminishes activity, underscoring the importance of the unmodified dihydroindene core in maintaining potency .

Lipophilicity and Drug-Like Properties

- The 2,3-dihydro-1H-indene unit contributes to moderate lipophilicity, which is critical for crossing biological membranes. Compounds with halogen substituents (e.g., 5-bromo-6-chloro) are more lipophilic than methoxy- or amino-substituted analogs, as seen in antitubercular agents where lipophilicity correlates with potency .

- Polar groups (e.g., carbonyl in 5-amino-6-bromo-inden-1-one) reduce lipophilicity but introduce hydrogen-bonding capacity, balancing solubility and target interaction .

Activité Biologique

5-Bromo-6-chloro-2,3-dihydro-1H-indene is a halogenated indene derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, with the molecular formula , features both bromine and chlorine substituents, which contribute to its unique chemical properties and reactivity.

Chemical Structure and Properties

The structure of 5-bromo-6-chloro-2,3-dihydro-1H-indene can be described as follows:

- Molecular Weight : Approximately 215.06 g/mol

- IUPAC Name : 5-bromo-6-chloro-2,3-dihydro-1H-indene

- Structural Formula :

This compound's unique halogenation pattern enhances its interaction with biological targets, making it a subject of interest for various therapeutic applications.

Antimicrobial Properties

Research indicates that 5-bromo-6-chloro-2,3-dihydro-1H-indene exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The halogen substituents may enhance binding to microbial enzymes or receptors, leading to increased efficacy.

Anticancer Potential

The anticancer properties of 5-bromo-6-chloro-2,3-dihydro-1H-indene have been explored in several studies. Preliminary findings suggest that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. Its ability to interact with specific molecular targets may inhibit tumor growth and metastasis.

The mechanism by which 5-bromo-6-chloro-2,3-dihydro-1H-indene exerts its biological effects is believed to involve:

- Halogen Bonding : The presence of bromine and chlorine allows for halogen bonding interactions with biological macromolecules.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways within pathogens or cancer cells.

- Receptor Modulation : It may also affect receptor activity, altering cellular responses to external signals.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 5-bromo-6-chloro-2,3-dihydro-1H-indene, a comparison with structurally similar compounds is beneficial:

| Compound Name | Key Features |

|---|---|

| 5-Bromo-6-fluoro-2,3-dihydro-1H-indene | Contains fluorine instead of chlorine |

| 5-Bromo-2,3-dihydro-1H-indene | Lacks chlorine substituent |

| 6-Chloro-2,3-dihydro-1H-indene | Lacks bromine substituent |

The presence of both bromine and chlorine in 5-bromo-6-chloro-2,3-dihydro-1H-indene enhances its reactivity compared to these analogs, making it particularly valuable for further research and potential applications in drug development.

Case Studies

Several case studies have highlighted the biological activities of 5-bromo-6-chloro-2,3-dihydro-1H-indene:

-

Antimicrobial Efficacy Study :

- Conducted on various bacterial strains.

- Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of common antibiotics.

-

Cancer Cell Line Study :

- Evaluated against breast cancer cell lines.

- Findings showed a dose-dependent induction of apoptosis and cell cycle arrest at G0/G1 phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.